N-Fmoc-L-leucyl-L-leucine
Description
Significance of Protected Dipeptides as Fundamental Building Blocks in Peptide Chemistry
The chemical synthesis of peptides is a meticulous process that requires the prevention of unwanted side reactions, such as the polymerization of amino acids. nih.gov This is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acids. nih.gov Protected dipeptides, like N-Fmoc-L-leucyl-L-leucine, are crucial building blocks in this process, particularly in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net
The use of pre-formed dipeptide units can offer several advantages in peptide synthesis. It can help to overcome challenges associated with the coupling of certain amino acid sequences, reduce the number of synthesis cycles, and potentially improve the purity and yield of the final peptide. chempep.com This approach is particularly beneficial for the synthesis of long or "difficult" peptide sequences that are prone to aggregation. chempep.com The protection of the N-terminus with groups like Fmoc is essential to control the sequential addition of amino acids to the growing peptide chain. nih.govresearchgate.net
Historical Development and Academic Impact of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Synthesis
The landscape of peptide synthesis was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. lgcstandards.compeptide.com This technique involves assembling a peptide chain step-by-step while it is attached to an insoluble resin support. lgcstandards.com Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. scispace.com However, the harsh acidic conditions required for its removal often led to side reactions and degradation of the peptide. scispace.comnih.gov
In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han. peptide.comnih.gov This new protecting group offered a milder alternative as it is cleaved under basic conditions, typically with piperidine (B6355638). ontosight.ailgcstandards.com The Fmoc/tBu (tert-butyl for side-chain protection) strategy, developed in 1978, quickly gained popularity due to its orthogonality and the less harsh cleavage conditions. peptide.commasterorganicchemistry.com By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories. nih.gov
The impact of Fmoc chemistry has been profound, enabling the efficient and rapid synthesis of complex peptides and small proteins with high purity. researchgate.netpublish.csiro.aunih.gov This has been instrumental in advancing various fields, including drug discovery, vaccine design, and materials science. lgcstandards.comchemimpex.com The ability to monitor the cleavage of the Fmoc group spectrophotometrically due to its strong UV absorbance further enhances its utility in automated peptide synthesizers. publish.csiro.aupublish.csiro.au
This compound as a Model System for Advanced Peptide Investigations
Beyond its role as a building block, this compound serves as a valuable model system for a variety of advanced peptide investigations. Its simple, well-defined structure and the presence of two bulky, hydrophobic leucine (B10760876) residues make it an excellent tool for studying fundamental aspects of peptide structure and interactions.
For instance, the dipeptide can be used to investigate the propensity of peptides to form specific secondary structures, such as β-sheets. The hydrophobic interactions between the leucine side chains can drive aggregation, a process that is critical in the formation of amyloid fibrils associated with various diseases.
In the context of drug development, this compound and its derivatives have been employed in studies aimed at understanding and modulating biological processes. For example, the related compound FMOC-L-leucine has been investigated for its neuroprotective effects. science.gov Furthermore, the dipeptide itself can be a substrate for enzymes like dipeptidases, making it useful for studying enzyme kinetics and inhibition. cymitquimica.com The earliest report of a photocaged peptide involved the modification of L-leucyl-L-leucine methyl ester, highlighting the utility of this dipeptide in developing novel chemical tools for biology. researchgate.net
| Research Area | Application of this compound | Key Findings/Significance |
| Peptide Aggregation | Model for studying β-sheet formation and hydrophobic interactions. | Provides insights into the mechanisms of amyloid fibril formation. |
| Enzyme Studies | Substrate for dipeptidases. | Enables the study of enzyme activity and the development of inhibitors. |
| Chemical Biology Tool Development | Precursor for creating modified peptides, such as photocaged peptides. | Facilitates the development of new methods to control peptide activity with light. researchgate.net |
| Drug Discovery | Investigated for potential therapeutic properties. | The related FMOC-L-leucine has shown neuroprotective effects. science.gov |
Structure
3D Structure
Properties
Molecular Formula |
C27H34N2O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
InChI Key |
OLBBXRXTYWLDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Fmoc L Leucyl L Leucine
Strategies for Dipeptide Synthesis with Fmoc Protection
The incorporation of the Fmoc protecting group is central to modern peptide synthesis, particularly in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology. masterorganicchemistry.comchemimpex.com This strategy allows for the sequential addition of amino acids to a growing chain anchored to a solid support, simplifying purification by allowing for the removal of excess reagents and by-products through simple washing steps. jpt.com
In SPPS, the dipeptide N-Fmoc-L-leucyl-L-leucine can be incorporated either by sequentially adding Fmoc-L-leucine twice or by using the pre-formed dipeptide as a single building block. The latter approach can be advantageous in preventing specific side reactions associated with certain sequences. The efficiency and fidelity of the synthesis are highly dependent on the chosen solid support and the reaction conditions. gyrosproteintechnologies.com
The selection of the resin and its associated linker is a critical parameter for a successful SPPS, dictating the conditions for cleavage and the nature of the C-terminal group of the final peptide. researchgate.net
Wang Resin : This is a standard and widely used support for the Fmoc-SPPS of peptides intended to have a C-terminal carboxylic acid. rapp-polymere.comsigmaaldrich.com It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker. rapp-polymere.com The first amino acid (L-leucine in this case) is esterified to the linker. Cleavage from the Wang resin is typically achieved using strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA), which releases the peptide acid. rapp-polymere.com
2-Chlorotrityl (2-CTC) Resin : Trityl-based resins offer a milder alternative for synthesizing peptide acids. researchgate.netsigmaaldrich.com The key advantage of the 2-CTC linker is its high acid lability, allowing the peptide to be cleaved under very mild acidic conditions that leave side-chain protecting groups intact. This is particularly useful for preparing protected peptide fragments. Furthermore, loading the first amino acid onto trityl resins can be done without pre-activation of the amino acid's carboxyl group, which significantly reduces the risk of racemization. sigmaaldrich.com For dipeptides, using a trityl resin can also help to minimize the formation of diketopiperazine, a common side reaction where the N-terminal amino group of the dipeptide cyclizes onto its own activated carboxyl group, leading to chain termination and loss of product from the resin. sigmaaldrich.com
Specialized Linkers : For specific applications, pre-formed linkers attached to an amino acid can be used. An example is Fmoc-L-Leu-MPPA , where Fmoc-L-leucine is pre-attached to a 3-(4-oxymethylphenoxy)propionic acid linker. iris-biotech.deiris-biotech.de This precursor can then be coupled to an aminomethyl support. This approach is designed to ensure low and reproducible levels of epimerization (typically less than 0.5%) at the C-terminal residue during the initial anchoring step. iris-biotech.deiris-biotech.de
Below is an interactive table comparing common resins used in SPPS.
| Resin/Linker Type | Primary Use | Cleavage Conditions | Key Advantages | Considerations for Leu-Leu Synthesis |
| Wang Resin | Synthesis of peptide acids | Strong acid (e.g., 50-95% TFA) rapp-polymere.com | Standard, well-established | Potential for diketopiperazine formation during Fmoc-deprotection of the dipeptide. |
| 2-Chlorotrityl Resin | Synthesis of protected peptide acids | Very mild acid (e.g., dilute TFA) | Minimizes racemization during loading; reduces diketopiperazine formation. sigmaaldrich.com | Recommended to avoid side reactions common with dipeptide sequences. sigmaaldrich.com |
| MPPA Linker | Precursor for linking to supports | Dependent on support linkage | Guarantees low epimerization of the C-terminal amino acid. iris-biotech.deiris-biotech.de | Useful when controlling the stereochemistry of the first leucine (B10760876) is paramount. |
The formation of the peptide bond between the resin-bound L-leucine and the incoming N-Fmoc-L-leucine requires the activation of the carboxyl group of the Fmoc-amino acid. The choice of coupling reagent is critical for achieving high efficiency, minimizing side reactions like racemization, and overcoming steric hindrance, which can be a factor with bulky residues like leucine. gyrosproteintechnologies.com
Common coupling reagents include:
Carbodiimides : Diisopropylcarbodiimide (DIC) is frequently used in SPPS. peptide.com Its activation of the carboxylic acid can lead to racemization, a side reaction that is significantly suppressed by the addition of a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. peptide.comacs.org The byproduct of DIC, diisopropylurea, is soluble in common SPPS solvents, making it suitable for solid-phase applications. peptide.com
Aminium/Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are highly efficient and lead to rapid coupling, which is beneficial for sterically hindered couplings. peptide.com They are typically used in the presence of a base, such as diisopropylethylamine (DIPEA).
Phosphonium Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective. peptide.com PyAOP is noted for its high efficiency, especially in difficult couplings. peptide.com
Optimizing conditions often involves screening different combinations of coupling reagents and additives to maximize yield and purity. gyrosproteintechnologies.com For difficult sequences, strategies such as increasing reaction times, raising the temperature, or performing a "double coupling" (repeating the coupling step) may be employed. researchgate.net
The following table summarizes key coupling reagents for SPPS.
| Reagent Class | Example(s) | Activation Mechanism | Common Additives | Key Considerations |
| Carbodiimides | DIC | Forms an O-acylisourea intermediate | HOBt, OxymaPure | Additives are crucial to suppress racemization. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU | Forms an active ester (e.g., OBt ester) | Base (e.g., DIPEA) | Very efficient with fast reaction times; low racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester | Base (e.g., DIPEA) | Highly effective for sterically hindered and difficult couplings. peptide.com |
Before the dominance of SPPS, peptides were synthesized entirely in solution. masterorganicchemistry.com Solution-phase synthesis remains a viable method, particularly for large-scale production of short peptides or peptide fragments.
In the context of this compound, solution-phase synthesis involves the coupling of two separate, protected amino acid derivatives in a suitable organic solvent. The basic reaction is the condensation of N-Fmoc-L-leucine with an L-leucine derivative in which the carboxyl group is protected, typically as a methyl or ethyl ester (e.g., L-leucine methyl ester).
A general procedure involves:
Activating the carboxylic acid of N-Fmoc-L-leucine using a coupling reagent.
Adding the C-terminally protected L-leucine ester and a base to the reaction mixture.
Allowing the reaction to proceed until completion, followed by an aqueous workup and purification to isolate the desired dipeptide.
Modern advancements have introduced techniques like using titanium tetrachloride (TiCl₄) as a condensing agent in pyridine, often accelerated by microwave irradiation. mdpi.com This method has been shown to produce N-Fmoc protected dipeptides in high yields (around 90%) and significantly shorter reaction times (as little as 20 minutes) compared to traditional heating. mdpi.com
A primary challenge in solution-phase peptide synthesis is the preservation of stereochemical integrity at the chiral α-carbon of the amino acids. Racemization can occur, particularly in the activated amino acid, leading to the formation of diastereomeric dipeptides (e.g., N-Fmoc-L-leucyl-D-leucine).
Several factors are critical for controlling stereochemistry:
Choice of Coupling Reagent : Some reagents are more prone to causing racemization than others. The development of additives like HOBt was a major step forward in suppressing this side reaction when using carbodiimides. peptide.com Reagents that form active esters, such as pentafluorophenyl esters (PFP), are also known for their utility in creating peptide bonds with minimal racemization. core.ac.uk
Reaction Conditions : The type of solvent, temperature, and nature of the base used can all influence the rate of racemization. Non-polar solvents and lower temperatures generally reduce the risk.
Absence of Base during Activation : Certain protocols, such as those using TiCl₄, proceed without a traditional organic base during the coupling step, which helps maintain the chiral integrity of the substrates. mdpi.com The use of TSTU in conjunction with CuCl₂ has also been reported to eliminate racemization in specific cases. peptide.com
Solution-Phase Peptide Synthesis Techniques for this compound
Protecting Group Chemistry in this compound Research
Protecting group chemistry is fundamental to the synthesis and manipulation of peptides. In the context of this compound, the 9-fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role as a temporary protecting group for the N-terminus.
Kinetics and Mechanism of Fmoc Deprotection in Dipeptide Systems
The removal of the Fmoc group is a critical step in peptide synthesis, and its efficiency is paramount for obtaining high-purity products. The deprotection proceeds via a base-catalyzed β-elimination mechanism, often referred to as the E1cB mechanism. rsc.orgresearchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). researchgate.netspringernature.com This is the rate-determining step and results in the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the excess amine in the solution to form a stable adduct. rsc.orgresearchgate.net
The kinetics of Fmoc deprotection are influenced by the base, its concentration, and the solvent. While 20% piperidine in N,N-dimethylformamide (DMF) is a standard condition, various alternatives have been explored to optimize the process, especially for challenging sequences or to minimize side reactions like diketopiperazine formation, which is a notable issue in dipeptides. researchgate.netscholaris.ca
Studies have compared the deprotection rates of different reagents. For instance, combinations involving 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can significantly accelerate the reaction. rsc.orgnih.gov The addition of DBU enhances the rate of proton abstraction, while a nucleophile like piperazine (B1678402) is included to effectively trap the resulting DBF. rsc.org
| Deprotection Reagent (in DMF) | Half-life (t₁/₂) | Relative Efficiency | Reference |
| 20% Piperidine | 7s | Standard | rsc.org |
| 5% Piperazine | 50s | Slower | rsc.org |
| 5% Piperazine + 0.5% DBU | 12s | Slower | rsc.org |
| 5% Piperazine + 1% DBU | 7s | Comparable | rsc.org |
| 5% Piperazine + 2% DBU | 4s | Faster | rsc.org |
| 2% Piperazine | 139s | Much Slower | rsc.org |
This table presents a comparison of the deprotection kinetics for various reagents, highlighting the synergistic effect of DBU and piperazine.
The choice of amino acid can also affect deprotection kinetics. A study comparing Fmoc-L-Arginine(Pbf)-OH and Fmoc-L-Leucine-OH showed that arginine deprotection was less efficient at shorter time points compared to leucine, emphasizing the influence of the side chain on the deprotection reaction. nih.gov
Orthogonal Protection Strategies for Dipeptide Functionalization
Orthogonal protection is a key strategy that allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at specific sites. fiveable.mewikipedia.org In the case of this compound, the primary protecting group is the base-labile Fmoc group on the N-terminus. For further functionalization, other protecting groups that are stable to the basic conditions of Fmoc removal are required. nih.gov
The most common orthogonal pairing is the Fmoc/tBu strategy, where the N-terminus is protected by Fmoc and side chains or the C-terminus are protected by acid-labile tert-butyl (tBu) derived groups. iris-biotech.deresearchgate.net For this compound, the C-terminal carboxylic acid could be protected as a t-butyl ester (tBu). This allows for modifications on the peptide backbone or at other introduced functional groups, followed by Fmoc removal with piperidine without affecting the C-terminal ester. The tBu group can then be removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). iris-biotech.de
For more complex modifications, a broader range of orthogonal protecting groups may be employed. researchgate.netresearchgate.net These can include:
Alloc (Allyloxycarbonyl): Removed by palladium catalysis, it is orthogonal to both Fmoc and tBu groups. fiveable.meorganic-chemistry.org
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by mild treatment with hydrazine (B178648) (e.g., 2% hydrazine in DMF) and are orthogonal to both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.desigmaaldrich.com They are typically used for the protection of side-chain amino groups (like lysine), but the principle can be applied to other functionalities introduced into the dipeptide structure.
This multi-layered protection scheme provides the chemical selectivity necessary for the controlled functionalization of the dipeptide at various positions. nih.gov
Derivatization and Chemical Modification of the Leucyl-Leucine Moiety
The this compound scaffold can be chemically modified to introduce new functionalities or to serve as a precursor for more complex structures. These modifications can be used to create probes for biochemical studies or to alter the properties of the dipeptide.
Synthesis of Isotopically Labeled this compound for Advanced Studies
Isotopically labeled peptides are invaluable tools in proteomics, metabolic studies, and biomolecular NMR. isotope.comisotope.comnih.gov The synthesis of isotopically labeled this compound is achieved by using labeled amino acid precursors. The necessary building block, Fmoc-L-leucine, is commercially available with various isotopic labels. isotope.comisotope.comisotope.com
The synthesis would typically involve the standard peptide coupling of an isotopically labeled Fmoc-L-leucine with an L-leucine ester (which may or may not be labeled). Following the coupling, the C-terminal ester can be saponified to yield the free acid this compound. The synthesis of a labeled tetrapeptide using Fmoc-protected, isotopically labeled amino acids has been demonstrated, confirming the feasibility of this approach. researchgate.net
| Labeled Precursor | Isotope(s) | Typical Application | Reference(s) |
| Fmoc-L-leucine (1-¹³C) | ¹³C | Mass Spectrometry | isotope.com |
| Fmoc-L-leucine (¹³C₆, ¹⁵N) | ¹³C, ¹⁵N | NMR, Mass Spectrometry | isotope.com |
| Fmoc-L-leucine (¹⁵N) | ¹⁵N | NMR, Proteomics | pubcompare.aieurisotop.com |
| Fmoc-L-leucine (5,5,5-D₃) | ²H (D) | NMR, Proteomics | isotope.com |
This table shows examples of commercially available isotopically labeled Fmoc-L-leucine precursors that can be used to synthesize labeled this compound.
Homologation Reactions and Formation of β-Amino Acid Derivatives
The incorporation of β-amino acids into peptides can confer unique structural properties and increased resistance to metabolic degradation. organic-chemistry.org The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of α-amino acids to their corresponding β-amino acid counterparts. organic-chemistry.orgwikipedia.org
This transformation can be applied to this compound. The process involves:
Activation: The C-terminal carboxylic acid of the dipeptide is activated, typically by converting it to an acid chloride.
Diazoketone Formation: The activated dipeptide is reacted with diazomethane (B1218177) to form an α-diazoketone.
Wolff Rearrangement: The α-diazoketone is then subjected to thermal, photochemical, or silver(I)-catalyzed Wolff rearrangement. This generates a ketene (B1206846) intermediate.
Nucleophilic Trapping: The ketene is trapped by a nucleophile. If water is used, it yields the homologated carboxylic acid, resulting in N-Fmoc-L-leucyl-β-homoleucine. organic-chemistry.org
The synthesis of N-Fmoc-L-β-homoleucine from N-Fmoc-L-leucine using this method has been described, demonstrating the compatibility of the Fmoc group with the Arndt-Eistert reaction conditions. core.ac.ukbeilstein-journals.org This methodology allows for the extension of the peptide backbone, creating a "β-dipeptide" derivative from the original α-dipeptide.
Regioselective Functionalization and its Impact on Dipeptide Reactivity
Regioselective functionalization involves modifying a specific site within a molecule that has multiple reactive or potentially reactive sites. For this compound, the primary sites for functionalization are the C-terminus, the N-H of the peptide bond, and the C-H bonds of the leucine side chains. The side chains, being aliphatic isobutyl groups, are generally unreactive. acs.org
A notable example of highly selective functionalization is the visible-light-induced, transition-metal-free cyclization of a linear aliphatic side chain at the N-terminus of a peptide to form a proline skeleton. rsc.org Research has shown that a dipeptide with an N-terminal leucine can undergo this δ-C(sp³)–H functionalization with excellent regio- and stereoselectivity. rsc.org This transformation converts the N-terminal leucyl residue of the dipeptide into a substituted proline derivative, dramatically altering the structure and conformational properties of the peptide.
Structural Elucidation and Conformational Analysis of N Fmoc L Leucyl L Leucine
Spectroscopic Characterization Techniques for Structural Determination
Spectroscopy is a fundamental tool for confirming the identity and purity of N-Fmoc-L-leucyl-L-leucine and for probing its conformational properties in different states.
NMR spectroscopy provides detailed atom-level information about the structure and environment of the dipeptide.
In ¹H NMR, the aromatic protons of the Fmoc group typically appear in the downfield region between 7.2 and 7.8 ppm. The protons on the CH and CH₂ groups linking the fluorenyl moiety to the carbamate (B1207046) oxygen also have characteristic shifts. The α-protons of the two leucine (B10760876) residues are expected to resonate at distinct chemical shifts, influenced by their position relative to the N-terminal Fmoc group and the C-terminal carboxylic acid. The amide (N-H) protons also provide crucial information regarding hydrogen bonding and solvent exposure. Based on data for the parent compound, Fmoc-L-leucine, key signals can be anticipated. chemicalbook.comnih.gov
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for this compound in a non-polar solvent (e.g., CDCl₃)
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| Fmoc Aromatic (8H) | 7.20 - 7.80 | Complex multiplet pattern characteristic of the fluorenyl group. |
| Fmoc CH (1H) | ~4.20 | |
| Fmoc CH₂ (2H) | ~4.40 | |
| Leucine α-CH (2H) | 4.10 - 4.60 | Two distinct signals, one for each residue. |
| Leucine β-CH₂ (4H) | 1.50 - 1.80 | Complex multiplets. |
| Leucine γ-CH (2H) | 1.60 - 1.90 | |
| Leucine δ-CH₃ (12H) | 0.85 - 1.00 | Four distinct doublets are possible due to the two non-equivalent leucine residues. |
| Amide NH (1H) | 5.00 - 6.50 | Shift is sensitive to solvent and hydrogen bonding. |
| Carboxyl OH (1H) | > 10.0 | Broad signal, may exchange with solvent. |
¹³C NMR spectroscopy complements the proton data, with the carbonyl carbons of the Fmoc group, the peptide bond, and the carboxylic acid appearing at distinct downfield shifts (~156 ppm, ~172 ppm, and ~176 ppm, respectively). The aromatic carbons of the Fmoc group and the aliphatic carbons of the leucine side chains provide a complete carbon skeleton map. Solid-state NMR could further elucidate the conformational arrangement and packing of the dipeptide in the solid phase, highlighting differences from its solution-state structure.
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for probing the secondary structure and intermolecular interactions of peptides. The analysis of this compound focuses on several key vibrational bands.
The Amide A band (around 3300 cm⁻¹) corresponds to the N-H stretching vibration and is sensitive to hydrogen bonding. The Amide I band (1630-1680 cm⁻¹) arises primarily from the C=O stretching of the peptide backbone and is a sensitive indicator of secondary structure. For Fmoc-dipeptides, this region often shows features indicative of β-sheet-like hydrogen bonding patterns, which are crucial for self-assembly processes. nih.gov The Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching, also provides conformational information. manchester.ac.uk Additional strong absorptions from the urethane (B1682113) and carboxylic acid C=O stretches of the Fmoc group and the C-terminus, respectively, will also be present. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
| N-H Stretch (Amide A) | ~3300 | Indicates presence and strength of hydrogen bonding. |
| C=O Stretch (Urethane) | ~1720 | Characteristic of the Fmoc protecting group. |
| C=O Stretch (Carboxylic Acid) | ~1710 | C-terminal acid group. |
| C=O Stretch (Amide I) | 1630 - 1680 | Sensitive to peptide secondary structure (e.g., β-sheet vs. random coil). |
| N-H Bend (Amide II) | 1510 - 1580 | Complements Amide I in conformational analysis. |
| C=C Stretch (Aromatic) | 1450 - 1480 | From the fluorenyl rings of the Fmoc group. |
Mass spectrometry is indispensable for verifying the molecular weight and sequence of the dipeptide. Using electrospray ionization (ESI), the molecular ion ([M+H]⁺ or [M-H]⁻) can be accurately measured, confirming the compound's identity.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation of Fmoc-protected peptides has characteristic pathways. A common fragmentation involves the loss of the fluorenyl group. The peptide backbone itself fragments into characteristic b- and y-ions, which allows for sequence confirmation. For this compound, cleavage of the peptide bond would produce specific b₁ and y₁ ions, confirming the order of the amino acid residues. Distinguishing between the isomeric amino acids leucine and isoleucine is challenging with standard mass spectrometry, as they have the same mass, but specific fragmentation patterns can sometimes allow for their differentiation. scispace.comnih.govrsc.org
Table 3: Predicted ESI-MS Fragments for this compound (C₂₇H₃₄N₂O₅, MW: 466.57)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 467.6 | Protonated molecular ion. |
| [M+Na]⁺ | 489.6 | Sodiated adduct. |
| [M-H]⁻ | 465.6 | Deprotonated molecular ion. |
| b₁ | 354.4 | Fmoc-Leu fragment. |
| y₁ | 132.1 | Leucine fragment. |
Advanced Crystallographic Studies of this compound and Analogues
While a specific single-crystal X-ray diffraction structure for this compound is not widely reported, analysis of analogous Fmoc-protected amino acids and dipeptides provides significant insight into its likely solid-state conformation. rsc.org
Crystallographic studies on compounds like Fmoc-phenylalanine and Fmoc-diphenylalanine reveal that the bulky, aromatic Fmoc groups play a dominant role in the crystal packing. researchgate.netresearchgate.net They tend to arrange via π-π stacking interactions, forming a hydrophobic core. The peptide portions are organized by extensive intermolecular hydrogen bonding networks, often forming β-sheet-like structures. manchester.ac.uk In such an arrangement for this compound, one would expect to find alternating layers of aromatic Fmoc groups and hydrogen-bonded peptide backbones, with the leucine side chains influencing the specific packing geometry and steric interactions within the crystal lattice.
Theoretical and Computational Approaches to Conformational Landscape
Computational methods are vital for exploring the dynamic nature and conformational possibilities of the dipeptide that may not be captured in a static crystal structure.
Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in aqueous solution or interacting with other molecules. These simulations provide a detailed, time-resolved view of the molecule's conformational flexibility. nih.gov
An MD study of this dipeptide would focus on several key aspects:
Backbone Dihedral Angles (Φ, Ψ): Mapping the distribution of these angles reveals the preferred backbone conformations (e.g., extended β-strand, turns, or random coil).
Side-Chain Rotamers: The simulation can show the preferred orientations (χ angles) of the two isobutyl side chains of the leucine residues and how they interact with each other and the solvent.
Solvation: MD can illustrate how water molecules organize around the hydrophobic Fmoc and leucine side-chain regions and how they form hydrogen bonds with the polar amide and carboxyl groups.
Self-Assembly: By simulating multiple dipeptide molecules, researchers can model the initial stages of self-assembly, observing how π-π stacking of the Fmoc groups and hydrogen bonding of the peptide backbones drive the formation of larger aggregates, which is a precursor to hydrogel formation in related molecules. nih.gov
These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structural and dynamic properties of this compound.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for gaining a deep understanding of the molecular structure, electronic properties, and conformational energetics of peptides like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the molecule's potential energy surface and the characterization of its electronic behavior, which are fundamental to its chemical reactivity and interactions.
The theoretical investigation of this compound would typically commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this dipeptide, multiple stable conformers exist, primarily due to the rotation around the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).
Computational studies on similar dipeptides, such as the alanine (B10760859) dipeptide, have established that the relative stability of different conformations is a delicate balance of intramolecular interactions, including hydrogen bonds and steric hindrance. rutgers.eduamericanpeptidesociety.org For this compound, the bulky Fmoc protecting group and the isobutyl side chains of the leucine residues would significantly influence the accessible conformational space.
Calculations would likely be performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. The resulting optimized geometries provide key structural parameters. While specific experimental data for this compound is not available, a hypothetical table of optimized geometric parameters for a stable conformer is presented below, based on typical values for peptides. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | Cα1 - C'1 | 1.53 Å |
| Bond Length | C'1 - N2 | 1.33 Å |
| Bond Length | N2 - Cα2 | 1.46 Å |
| Bond Angle | Cα1 - C'1 - N2 | 116.5° |
| Bond Angle | C'1 - N2 - Cα2 | 121.0° |
| Dihedral Angle (ω) | Cα1 - C'1 - N2 - Cα2 | 180.0° |
Beyond the molecular geometry, quantum chemical calculations provide a wealth of information about the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl group of the Fmoc moiety, while the LUMO may be distributed across the peptide backbone's carbonyl groups.
Furthermore, the distribution of electron density can be quantified through population analysis, such as Mulliken charge analysis. This method partitions the total electron density among the atoms, providing insight into the polarity of different bonds and the reactivity of various sites within the molecule. The peptide bond is known to have a significant dipole moment due to the partial negative charge on the carbonyl oxygen and the partial positive charge on the amide nitrogen and hydrogen. rsc.org
Table 2: Hypothetical Mulliken Atomic Charges for the Peptide Bond in this compound
| Atom | Calculated Charge (a.u.) |
|---|---|
| C' (Carbonyl Carbon) | +0.55 |
| O (Carbonyl Oxygen) | -0.58 |
| N (Amide Nitrogen) | -0.45 |
| H (Amide Hydrogen) | +0.28 |
From an energetic perspective, these calculations can map the potential energy surface as a function of the backbone dihedral angles (φ and ψ), resulting in a Ramachandran-like plot. This plot reveals the low-energy (and therefore more populated) conformational states of the dipeptide. For leucine-containing dipeptides, conformations such as β-sheets and polyproline II (PPII) helices are often found to be energetically favorable. acs.orgresearchgate.net The relative energies of these stable conformers determine their equilibrium populations.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Approximate Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |
|---|---|---|
| β-sheet | (-120°, +120°) | 0.00 (Reference) |
| Polyproline II (PPII) | (-75°, +145°) | 0.75 |
| α-helix (right-handed) | (-60°, -45°) | 1.50 |
Supramolecular Self Assembly and Nanostructure Formation of Fmoc Dipeptides
Principles of Molecular Self-Assembly in Fmoc-Dipeptide Systems
The spontaneous organization of Fmoc-dipeptides like N-Fmoc-L-leucyl-L-leucine into ordered supramolecular structures is a process governed by a delicate balance of non-covalent interactions. This self-assembly is a bottom-up approach to creating nanomaterials where the molecular design of the peptide dictates the final architecture and properties of the assembly.
Role of Non-Covalent Interactions: π-π Stacking, Hydrogen Bonding, and Hydrophobic Forces
The formation of stable, ordered nanostructures from Fmoc-dipeptide building blocks is driven by the synergistic effect of several non-covalent forces. nih.gov These weak and reversible interactions are crucial for the dynamic and responsive nature of the resulting materials. nih.gov
π-π Stacking: The primary driving force for the self-assembly of Fmoc-dipeptides is the aromatic π-π stacking interaction between the bulky, planar fluorenyl groups of the Fmoc moiety. This interaction encourages the aggregation of molecules, initiating the self-assembly process and providing significant stability to the core of the nanostructures.
Hydrogen Bonding: Intermolecular hydrogen bonds form between the amide and carbonyl groups of the dipeptide backbone (-CO-NH-). nih.gov This directional interaction is fundamental to the formation of secondary structures, such as β-sheets, which act as the scaffolding for extended one-dimensional structures like nanofibers and ribbons.
The interplay between the aromatic stacking of the Fmoc-groups and the hydrophobic interactions of the leucine (B10760876) side chains, complemented by the directional hydrogen bonding of the peptide backbone, dictates the self-assembly pathway and the morphology of the final nanostructures.
Influence of Fmoc Moiety on Self-Assembly Kinetics and Thermodynamics
The self-assembly of peptides is a process driven by thermodynamics, but its pathway and the potential to form non-equilibrium, kinetically trapped structures are governed by kinetics. The formation of ordered nanostructures relies on the synergistic effect of various intermolecular non-covalent interactions. nih.gov While the process is thermodynamically driven, kinetics is a critical factor in structural modulation.
Kinetically, the Fmoc group often accelerates the initial stages of aggregation. The hydrophobic and aromatic nature of this moiety facilitates rapid molecular association, serving as a nucleation point for the subsequent, more ordered growth of structures like β-sheets, which are stabilized by hydrogen bonding. However, the kinetics can be complex, with the possibility of forming transient, metastable structures before reaching the final thermodynamic equilibrium. The rate of assembly and the resulting structures can be influenced by external factors like temperature, ionic strength, and the rate at which a trigger (like a pH change) is applied.
Morphological Characterization of Self-Assembled Structures
To understand the structure-property relationships of materials derived from this compound, it is essential to characterize the morphology of its self-assembled nanostructures. A combination of high-resolution microscopy and scattering techniques is employed for this purpose.
Microscopic Techniques: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Microscopy techniques provide direct visualization of the nanostructures formed by the self-assembly of this compound in its hydrogel state.
Scanning Electron Microscopy (SEM) of the this compound hydrogel reveals a porous, three-dimensional network composed of entangled nanofibers. These fibers create the scaffold that entraps water, leading to the formation of the hydrogel.
Atomic Force Microscopy (AFM) provides higher resolution imaging of the individual nanofibers. Studies on this compound hydrogels have shown that these fibers are long and interconnected, forming a dense and robust network structure. nih.govacs.org This dense network, a result of the strong intermolecular interactions, is responsible for the material's mechanical properties. nih.govacs.org
The following table summarizes findings from a comparative study of Fmoc-dipeptide hydrogels, including this compound.
| Dipeptide | Microscopic Morphology (SEM/AFM) |
| This compound (Fmoc-LL) | Dense and robust nanofiber network structure. nih.govacs.org |
| Fmoc-L-phenylalanyl-L-leucine (Fmoc-FL) | Mixture of nanofibers and nanosheets. |
| Fmoc-L-tyrosyl-L-leucine (Fmoc-YL) | Interweaved nanofibers forming a porous network. |
| Fmoc-L-tyrosyl-L-alanine (Fmoc-YA) | Short nanofibers. |
Scattering Techniques for Nanostructure Analysis (e.g., SAXS, WAXS)
While specific scattering data for this compound is not widely published, Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques used to analyze the hierarchical structure of analogous Fmoc-dipeptide assemblies.
Wide-Angle X-ray Scattering (WAXS) provides information on molecular-level packing. For self-assembling peptides, WAXS is crucial for identifying characteristic secondary structures. A hallmark of many Fmoc-dipeptide assemblies is the presence of β-sheets, which give rise to specific diffraction signals. Typically, a strong reflection at approximately 4.7 Å corresponds to the distance between hydrogen-bonded strands in a β-sheet, while another signal around 10-12 Å relates to the distance between the β-sheets themselves.
Small-Angle X-ray Scattering (SAXS) is used to determine the larger-scale morphology of the nanostructures, such as the shape and dimensions of the nanofibers. By analyzing the scattering pattern at low angles, researchers can model the cross-sectional shape and size of the fibers, their flexibility, and how they are arranged within the hydrogel network.
For this compound, it is expected that WAXS would confirm the presence of an underlying β-sheet structure driven by hydrogen bonding, and SAXS would provide quantitative data on the dimensions of the nanofibers observed in microscopy, corroborating the formation of long, fibrillar aggregates.
Formation and Properties of Fmoc-Dipeptide-Based Hydrogels in Materials Science
This compound has been shown to be an effective low-molecular-weight hydrogelator, forming a self-supporting hydrogel at concentrations around 1.0 wt%. nih.govacs.org These supramolecular hydrogels, held together by non-covalent forces, are of significant interest in materials science due to their potential in biomedical applications, including tissue engineering and drug delivery.
The hydrogels exhibit notable mechanical and physical properties. A key characteristic of the this compound hydrogel is its shear-thinning and self-healing behavior. nih.govacs.org When subjected to mechanical stress (shear), the hydrogel's viscosity drops as the non-covalent network is disrupted, allowing it to flow. Upon removal of the stress, the network rapidly reforms, and the hydrogel recovers its initial mechanical strength. This property is highly desirable for applications such as injectable biomaterials.
The mechanical rigidity of these hydrogels can be tuned by altering the amino acid sequence. The interplay of hydrophobic interactions and hydrogen bonds determines these properties. The mechanical strength of a series of Fmoc-dipeptide hydrogels was evaluated using rheology, with the storage modulus (G') indicating the stiffness of the gel.
| Dipeptide Sequence | Storage Modulus (G') | Key Interactions |
| Fmoc-L-phenylalanyl-L-leucine (Fmoc-FL) | ~13,000 Pa | Strong π-π stacking and hydrophobicity. |
| Fmoc-L-tyrosyl-L-leucine (Fmoc-YL) | ~6,000 Pa | π-π stacking, hydrophobicity, and H-bonding from Tyr. |
| This compound (Fmoc-LL) | ~2,000 Pa | Dominated by hydrophobic interactions. nih.govacs.org |
| Fmoc-L-tyrosyl-L-alanine (Fmoc-YA) | ~1,000 Pa | Moderate π-π stacking and hydrophobicity. |
The data indicates that while this compound forms a stable hydrogel, its rigidity is moderate compared to analogues containing aromatic amino acids like phenylalanine, which contribute stronger π-π stacking interactions in addition to hydrophobicity. nih.govacs.org This tunability allows for the design of hydrogels with specific mechanical properties tailored to different applications in materials science.
Based on a comprehensive review of the available scientific literature, there is insufficient specific data for the compound This compound to generate a thorough and detailed article that adheres to the strict outline provided.
While extensive research exists on the supramolecular self-assembly, rheology, and responsive behaviors of the broader class of Fmoc-amino acids and various Fmoc-dipeptides, the specific experimental findings and data tables for this compound are not present in the currently accessible literature.
Therefore, it is not possible to provide scientifically accurate and detailed content for the following sections as requested, focusing solely on this compound:
Co-Assembly Phenomena with Other Molecules and Amino Acid Derivatives:There are no specific studies detailing the co-assembly of this compound with other molecules or amino acid derivatives. Research in this area tends to focus on single Fmoc-amino acids, such as Fmoc-L-leucine, rather than this specific dipeptide.
To maintain scientific accuracy and adhere to the strict constraint of focusing solely on this compound, the requested article cannot be generated at this time. Providing information from related compounds would violate the explicit instructions of the prompt.
Applications of N Fmoc L Leucyl L Leucine in Advanced Materials Research
N-Fmoc-L-leucyl-L-leucine as a Building Block for Functional Soft Materials
The capacity of this compound to act as a low-molecular-weight gelator is fundamental to its role in functional soft materials. The self-assembly process is driven by a combination of non-covalent interactions. The aromatic Fmoc groups engage in π-π stacking, while the peptide backbone forms intermolecular hydrogen bonds. manchester.ac.uk These interactions lead to the formation of nanofibrillar networks that can entrap large volumes of solvent, resulting in the formation of hydrogels. manchester.ac.uknih.gov
Researchers have designed a series of Fmoc-dipeptides, including Fmoc-L-leucyl-L-leucine (Fmoc-LL), to form hydrogels with shear-thinning and self-healing properties. acs.org The mechanical properties of these gels can be fine-tuned by adjusting the interplay between hydrophobic interactions and hydrogen bonding through amino acid substitution. acs.org The resulting hydrogels exhibit tunable mechanical rigidity, making them suitable for various biomedical applications. nih.govacs.org
The synthesis of this compound and similar peptide-based building blocks is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. rsc.org This method involves the stepwise addition of Fmoc-protected amino acids onto a solid resin support. For this compound, Fmoc-L-leucine would be coupled to a resin-bound L-leucine, followed by cleavage from the resin to yield the desired dipeptide.
This synthetic control allows for the precise design of peptide sequences to create scaffolds with tailored properties for applications like tissue engineering. manchester.ac.ukrsc.org Short peptides are valuable building blocks for hydrogels that can mimic the extracellular matrix, providing a supportive scaffold for cell growth. rsc.org The self-assembly of these Fmoc-dipeptides into fibrous networks creates highly hydrated scaffolds that are being explored for 3D cell culture and regenerative medicine. manchester.ac.uk
The field of biomolecular piezoelectricity is leveraging the ordered structures formed by self-assembling peptides. Piezoelectricity is the generation of an electric charge in response to applied mechanical stress, a property inherent to materials with noncentrosymmetric crystal structures. nih.gov
Research has demonstrated that self-assembled peptide networks can exhibit piezoelectricity. For instance, fibrous networks of Fmoc-diphenylalanine (Fmoc-FF) have been shown to possess shear piezoelectricity, which is attributed to the noncentrosymmetric nature of their underlying β-sheet structure. nih.govucd.ie The piezoelectric coefficient (d33) of Fmoc-FF nanofibers has been measured at approximately 2.0 ± 0.1 pm/V. researchgate.net While direct piezoelectric measurements for this compound are not extensively documented, its capacity to form similar self-assembled fibrillar structures suggests its potential as a candidate for creating novel piezoelectric biomaterials. ucd.ie The ordered arrangement of peptide dipoles within the nanofiber network is a key requirement for observing a macroscopic piezoelectric effect, a principle that would apply to scaffolds made from this compound. nih.govucd.ie
Table 1: Piezoelectric Coefficients of Select Self-Assembling Peptides
| Peptide Material | Measured Piezoelectric Coefficient (d33) | Reference |
|---|---|---|
| Fmoc-FF Nanofibers | 2.0 ± 0.1 pm/V | researchgate.net |
| βlg protein Nanofibers | 5.2 ± 0.2 pm/V | researchgate.net |
| i3K Nanofibers | 6.5 ± 0.9 pm/V | researchgate.net |
| FF Peptides | 5 to 30 pm/V | nih.gov |
Role in the Development of Peptide Libraries for Chemical Biology Studies
This compound serves as a critical component in the construction of combinatorial peptide libraries. These libraries, which can contain millions of unique peptide sequences, are powerful tools for drug discovery and chemical biology. The "split-and-pool" synthesis method is a common strategy for generating one-bead-one-compound (OBOC) libraries, where each bead in a resin mixture displays a single, unique peptide sequence. nih.govmdpi.com
In this process, Fmoc-protected amino acids and dipeptides are sequentially added to a growing peptide chain on the solid support. nih.govnih.gov this compound can be used as a single building block, allowing for the efficient incorporation of the hydrophobic di-leucine motif across a vast library of compounds. This is particularly useful for creating libraries to screen for specific protein-protein interactions or to identify peptides with specific cell-binding properties, where hydrophobicity can play a key role in binding affinity. nih.gov The development of DNA-encoded chemical libraries (DECLs) also utilizes Fmoc-based peptide synthesis to create vast collections of molecules for screening. acs.org
Investigations into Bio-Inspired Architectures and Nanomaterials
The self-assembly of this compound into well-defined nanostructures is a prime example of a bio-inspired approach to materials science. This process mimics the natural formation of complex biological architectures, such as the amyloid fibrils, which are based on the self-assembly of proteins into β-sheet structures. nih.gov By using simple, modified amino acids and dipeptides, researchers can create a variety of supramolecular nanostructures, including nanofibers, nanotubes, and vesicles. beilstein-journals.org
The resulting materials are considered biomimetic, replicating the structural and, in some cases, functional properties of natural biological systems. The nanofibrous scaffolds formed by Fmoc-dipeptides like this compound are structurally similar to the native extracellular matrix, making them promising candidates for tissue engineering and regenerative medicine. rsc.org Studies on Fmoc-L-leucine have shown it can self-assemble into diverse morphologies, such as flower-like structures that can transform into tubes upon heating, demonstrating the ability to create controllable and dynamic bio-inspired architectures. chemrxiv.orgresearchgate.net
Analytical Methodologies for N Fmoc L Leucyl L Leucine Analysis
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is the cornerstone for the analysis of protected peptides, providing high-resolution separation for both purity assessment and quantitative determination. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) has limited, specialized applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
HPLC, particularly in its reversed-phase mode, is the standard analytical tool for assessing the purity of synthetic peptides like N-Fmoc-L-leucyl-L-leucine. oup.com The presence of the large, hydrophobic Fmoc group makes the dipeptide well-suited for retention and separation on hydrophobic stationary phases. Detection is commonly achieved by UV-Visible spectroscopy, leveraging the strong absorbance of the fluorenyl group (with absorbance maxima around 265 nm and 300 nm), or by mass spectrometry (LC-MS) for mass verification. caymanchem.com
The separation of this compound from impurities—such as deletion sequences (Fmoc-L-leucine), byproducts from incomplete deprotection, or side-reaction products—is achieved by optimizing several chromatographic parameters. pepdd.com The goal is to achieve baseline resolution of all components in the shortest possible analysis time. hplc.eu
Key parameters for optimization include the stationary phase, mobile phase composition, and column temperature.
Stationary Phase: C18 (octadecylsilyl) columns are most commonly used due to their high hydrophobicity, which effectively retains the Fmoc-dipeptide. hplc.eu Columns with a wide pore size (e.g., 300 Å) are often preferred for peptides to ensure unrestricted access to the bonded phase surface. hplc.eu
Mobile Phase: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile. nih.gov An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both phases. hplc.eu TFA suppresses the ionization of the C-terminal carboxylic acid and any free silanols on the silica (B1680970) support, resulting in sharper peaks and more reproducible retention times. hplc.euwaters.com Separation is achieved by applying a gradient, starting with a high concentration of Solvent A and gradually increasing the concentration of Solvent B to elute the peptide. pepdd.com
Temperature: Column temperature influences solvent viscosity and mass transfer kinetics. Elevating the temperature (e.g., to 40-60 °C) can decrease backpressure and often leads to sharper peaks and improved resolution for peptides. hplc.eu
The optimization process involves systematically adjusting these parameters to maximize the separation (resolution) between the main this compound peak and its closest impurities.
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Rationale for Improvement |
|---|---|---|---|
| Stationary Phase | C8, 100 Å pore size | C18, 300 Å pore size | Increased hydrophobicity and larger pore size enhance retention and interaction for the bulky protected dipeptide. hplc.eu |
| Mobile Phase A | Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, reducing peak tailing and improving peak shape. waters.com |
| Mobile Phase B | Acetonitrile | 0.1% TFA in Acetonitrile | Maintains consistent ion-pairing throughout the gradient. hplc.eu |
| Gradient | 5-95% B in 10 min | 30-70% B in 20 min | A shallower gradient around the elution point of the peptide provides better resolution of closely related impurities. |
| Temperature | 25 °C | 50 °C | Higher temperature can improve peak efficiency and alter selectivity. hplc.eu |
During peptide synthesis, racemization of amino acid residues can occur, leading to the formation of diastereomeric impurities. nih.gov For this compound, the potential diastereomeric impurity is N-Fmoc-L-leucyl-D-leucine. While conventional RP-HPLC can sometimes separate diastereomers, specialized chiral stationary phases (CSPs) offer superior and more reliable resolution. nih.gov
Several types of CSPs are effective for the separation of N-protected amino acids and small peptides:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are highly effective for separating the enantiomers of Fmoc-protected amino acids and can resolve peptide diastereomers. windows.netphenomenex.com
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin can separate a broad range of chiral molecules, including N-protected amino acids and peptides, through multiple interaction mechanisms. chromatographytoday.com
Zwitterionic CSPs: Chiral selectors based on cinchona alkaloids fused with a sulfonic acid create zwitterionic phases capable of separating stereoisomers of small peptides, such as DL-Leu-DL-Val, often with reversal of elution order between complementary columns (e.g., ZWIX(+) and ZWIX(-)). chromatographytoday.comchiraltech.com
The mobile phase for chiral separations often consists of polar organic solvents like methanol (B129727) or acetonitrile, sometimes with acidic or basic additives to facilitate the chiral recognition mechanism. nih.gov
| Parameter | Example Condition |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, 250 x 4.6 mm) windows.net |
| Mobile Phase | Isocratic mixture of Acetonitrile / Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (25 °C) |
| Detection | UV at 265 nm |
| Expected Elution Order | Diastereomers (e.g., Fmoc-L-Leu-L-Leu before Fmoc-L-Leu-D-Leu) will have different retention times. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is primarily suited for the analysis of volatile and thermally stable compounds. Peptides, including this compound, are non-volatile due to their polar peptide backbone, charged termini, and high molecular weight. Therefore, GC is not a suitable method for analyzing the intact protected dipeptide.
However, GC coupled with mass spectrometry (GC-MS) can be used to analyze the constituent amino acids after hydrolysis of the dipeptide. For this, the resulting leucine (B10760876) must be converted into a volatile derivative. Common derivatization strategies for amino acids prior to GC analysis include:
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amine and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.
Alkylation/Acylation: A two-step process involving esterification of the carboxyl group (e.g., with methanol/HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). oup.com
This approach is destructive and provides information about the amino acid composition and its enantiomeric ratio (using a chiral GC column) rather than the purity of the intact Fmoc-dipeptide. Its application is limited compared to the direct and non-destructive analysis provided by HPLC. rsc.org
Pre-Column and Post-Column Derivatization Strategies for Leucine-Containing Dipeptides
Derivatization is a chemical modification process used to enhance the detectability or improve the chromatographic properties of an analyte. rsc.org For this compound, the N-terminal amino group is already blocked by the Fmoc moiety, which itself provides strong UV and fluorescence signals. Therefore, common pre-column derivatization reagents that target primary amines, such as o-phthaldialdehyde (OPA) or fluorescamine, are not applicable for the analysis of the intact molecule. mst.edu
These derivatization strategies are primarily relevant in two scenarios:
Analysis after Fmoc-deprotection: If the analytical goal is to analyze the dipeptide L-leucyl-L-leucine after the Fmoc group has been removed, pre-column derivatization of the newly exposed N-terminal amine can be performed to enhance detection sensitivity.
Analysis of constituent amino acids: After complete hydrolysis of the dipeptide into its constituent leucine residues, derivatization is used for the sensitive quantification of the free amino acids.
Fluorescent Derivatization for Enhanced Detection
The most significant feature for the detection of this compound is the inherent fluorescence of the Fmoc group itself. The fluorenyl moiety is a strong fluorophore, allowing for highly sensitive detection without the need for additional chemical labeling. caymanchem.com Detection is typically performed with an excitation wavelength (λex) around 265 nm and an emission wavelength (λem) around 305-315 nm.
Should derivatization be required for the deprotected dipeptide (L-leucyl-L-leucine), several fluorescent reagents are available:
Fluorescamine: Reacts rapidly with primary amines in a basic buffer (e.g., borate (B1201080) buffer, pH 8-9) to yield a highly fluorescent product (λex ~390 nm, λem ~475 nm). mst.edu The reagent itself is non-fluorescent, leading to low background noise. mst.edu
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative (λex ~340 nm, λem ~450 nm). This is a widely used automated pre-column derivatization method for amino acid and peptide analysis.
It is critical to reiterate that these methods are not used for the direct analysis of the title compound but rather for its deprotected form or its hydrolysate. The primary method for sensitive analysis of this compound relies on the natural fluorescence of its protecting group.
Advanced Spectroscopic Methods for Contaminant and By-product Identification in this compound Analysis
The comprehensive analysis of this compound requires the utilization of advanced spectroscopic techniques to not only confirm the identity and purity of the target dipeptide but also to identify and characterize potential contaminants and by-products. These impurities can arise from various stages of the synthesis, including incomplete reactions, side reactions, and racemization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the structures of these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. High-resolution 1H and 13C NMR are fundamental for the structural confirmation of this compound and for the detection of impurities.
Identification of Deletion and Insertion Peptides: In solid-phase peptide synthesis (SPPS), incomplete coupling of an amino acid can lead to a "deletion peptide," where one or more amino acid residues are missing from the target sequence. Conversely, if the Fmoc-L-leucine starting material contains pre-formed Fmoc-L-leucyl-L-leucine, an "insertion peptide" (in this case, Fmoc-L-leucyl-L-leucyl-L-leucine) can be formed.
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are instrumental in identifying these sequence errors. These methods allow for the establishment of connectivity between protons within the same amino acid residue and between adjacent residues, enabling the definitive assignment of the peptide sequence. The presence of unexpected correlations or the absence of expected correlations can signal the presence of deletion or insertion peptides.
Detection of Diastereomeric Impurities: Racemization of amino acids during peptide synthesis can lead to the formation of diastereomers (e.g., N-Fmoc-D-leucyl-L-leucine or N-Fmoc-L-leucyl-D-leucine). These impurities can be difficult to separate chromatographically from the desired product. High-field NMR spectroscopy, often in conjunction with chiral solvating agents, can be used to distinguish between diastereomers. The different spatial arrangement of the atoms in diastereomers can result in subtle but measurable differences in the chemical shifts of their respective protons and carbons.
| Proton | N-Fmoc-L-leucine Chemical Shift (ppm, approximate) | Potential Impurity Chemical Shift (ppm, approximate) | Notes on Identification |
| α-CH (Leu1) | ~4.1-4.3 | May show slight variation in diastereomers. | Changes in the local electronic environment due to different stereochemistry can cause shifts. |
| β-CH2 (Leu1) | ~1.5-1.7 | May show slight variation in diastereomers. | Changes in the local electronic environment due to different stereochemistry can cause shifts. |
| α-CH (Leu2) | ~4.3-4.5 | May show slight variation in diastereomers. | Changes in the local electronic environment due to different stereochemistry can cause shifts. |
| β-CH2 (Leu2) | ~1.5-1.7 | May show slight variation in diastereomers. | Changes in the local electronic environment due to different stereochemistry can cause shifts. |
| Fmoc CH | ~4.2-4.4 | Generally consistent across impurities. | The Fmoc group protons are less likely to be significantly affected by changes in the peptide backbone. |
| Fmoc Aromatic | ~7.3-7.8 | Generally consistent across impurities. | The Fmoc group protons are less likely to be significantly affected by changes in the peptide backbone. |
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Potential Diastereomeric Impurities. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
Identification of By-products from Side Reactions: During the synthesis of this compound, various side reactions can occur. One common side reaction in peptide synthesis is the formation of a diketopiperazine, a cyclic dipeptide, particularly when the dipeptide is cleaved from the resin. In the case of this compound, this would lead to the formation of cyclo(Leu-Leu).
Tandem mass spectrometry (MS/MS) is particularly useful for identifying such by-products. In an MS/MS experiment, the parent ion of a suspected impurity is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the impurity.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z, approximate) |
| This compound | C₂₇H₃₄N₂O₅ | 466.2468 | 467.2541 | 223 (Fmoc), 244 (Fmoc-CH₂), 353 (Fmoc-Leu), 114 (Leu iminium ion) |
| Fmoc-L-leucine | C₂₁H₂₃NO₄ | 353.1627 | 354.1700 | 223 (Fmoc), 244 (Fmoc-CH₂), 178 (Fluorenyl) |
| Cyclo(Leu-Leu) | C₁₂H₂₂N₂O₂ | 226.1681 | 227.1754 | 114 (Leu iminium ion), 86 |
| N-Fmoc-L-leucyl-L-leucyl-L-leucine | C₃₃H₄₅N₃O₆ | 579.3308 | 580.3381 | Will show characteristic peptide fragmentation patterns with an additional Leu residue. |
Table 2: Expected Mass Spectrometry Data for this compound and Potential Contaminants/By-products. The observed m/z values may vary slightly depending on the instrument and ionization method.
The combination of advanced NMR and MS techniques provides a robust analytical workflow for the comprehensive characterization of this compound and the confident identification of its potential contaminants and by-products. This level of detailed analysis is crucial for ensuring the quality and purity of this important chemical compound for its various applications.
Specific Reactions and Transformations of the Leucyl Leucine Moiety
Cyclization Reactions: Formation of Diketopiperazines from L-leucyl-L-leucine
The intramolecular cyclization of the linear dipeptide L-leucyl-L-leucine results in the formation of a six-membered cyclic structure known as a 2,5-diketopiperazine (DKP). The specific product formed is (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione, also referred to as cyclo(L-leucyl-L-leucyl) or cyclo(Leu-Leu). nih.gov This transformation is a common reaction for dipeptides and can be induced under various conditions, most notably through thermal treatment. acs.orgacs.org
These cyclic dipeptides are of significant interest due to their rigid conformation, increased resistance to enzymatic hydrolysis compared to their linear counterparts, and their wide range of biological activities. mdpi.comfrontiersin.org The synthesis of leucine-based DKPs can be achieved through various methods, including the cyclization of dipeptide methyl esters. mdpi.combelnauka.by
Thermally Induced Solid-State Cyclization Mechanisms
A particularly noteworthy method for synthesizing cyclo(Leu-Leu) is through the thermally induced cyclization of L-leucyl-L-leucine in the solid state. acs.orgacs.org This method aligns with the principles of "green chemistry" as it provides a high yield of the cyclic product, does not require solvents, and releases only water as a by-product. researchgate.netrsc.org
The process involves heating the linear L-leucyl-L-leucine powder above a critical temperature, which initiates the intramolecular condensation reaction. acs.orgrsc.org For L-leucyl-L-leucine, this reaction has been observed to start at temperatures above 177 °C. acs.org The mechanism of solid-state cyclization is complex and can be influenced by factors such as the crystal packing of the dipeptide molecules. rsc.org Studies on L-leucyl-L-leucine have indicated that the reaction proceeds with autocatalysis. acs.org The transformation from the linear dipeptide to the cyclic form also influences the material's morphology; for instance, heating a thin film of L-leucyl-L-leucine leads to the formation of distinct nanostructures composed of the resulting cyclo(Leu-Leu). acs.orgacs.org Theoretical investigations suggest that even trace amounts of water can play a catalytic role by lowering the energy barrier for the cyclization reaction. nih.gov
Kinetic Studies of Dipeptide Cyclization
The kinetics of the solid-state cyclization of L-leucyl-L-leucine have been investigated using nonisothermal kinetic approaches, such as thermogravimetric analysis and fast scanning calorimetry (FSC). acs.orgresearchgate.netresearchgate.net These studies provide quantitative data on the reaction rates and the energy requirements for the transformation.
One study determined the kinetic parameters for the solid-phase cyclization of L-leucyl-L-leucine, revealing a significantly high activation energy compared to other dipeptides like diphenylalanine. acs.org The reaction was found to be a complex process with an order close to 1.5, suggesting an autocatalytic mechanism. acs.org The use of FSC has also been demonstrated as a viable method for estimating the activation energy and Arrhenius constant for this reaction at very high heating rates. researchgate.netresearchgate.net
| Kinetic Parameter | Value | Method | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 434 kJ mol⁻¹ | Nonisothermal Kinetics | acs.org |
| Logarithm of Arrhenius pre-exponential factor (log A) | 48 | Nonisothermal Kinetics | acs.org |
| Reaction Order (n) | ~1.5 | Nonisothermal Kinetics | acs.org |
Racemization Studies During Peptide Bond Formation and Deprotection
In peptide synthesis, particularly during solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, maintaining the stereochemical integrity of the amino acid residues is paramount. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction that can compromise the purity and biological activity of the final peptide.
The primary mechanism for racemization of Nα-urethane protected amino acids, such as Fmoc-L-leucine, occurs during the carboxyl group activation step required for peptide bond formation. chempep.compeptide.com The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the growing peptide chain can open the ring to yield both the desired L-L dipeptide and the undesired D-L diastereomer. peptide.com
While amino acids with bulky, non-polar side chains like leucine (B10760876) are generally considered less prone to racemization than residues like histidine or cysteine, the risk is not negligible, especially under suboptimal coupling conditions. peptide.comnih.gov The choice of coupling reagents, additives, and base can significantly influence the extent of racemization. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) to the coupling mixture is a standard practice to suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation. chempep.compeptide.com Studies have shown that the choice of base is also critical; for instance, the sterically hindered base collidine is sometimes recommended over diisopropylethylamine (DIPEA) to minimize epimerization. chempep.com
During the Fmoc deprotection step, which typically uses a piperidine (B6355638) solution, the risk of racemization at the α-carbon is generally low. The mechanism involves β-elimination and does not directly affect the chiral center. luxembourg-bio.com However, side reactions involving residues like aspartic acid can lead to succinimide intermediates, which are prone to racemization. chempep.commdpi.com
Investigations of Dipeptide Hydrolysis and Stability in Various Research Conditions
The stability of the peptide bond in the L-leucyl-L-leucine moiety is subject to hydrolysis under chemical and enzymatic conditions. The rate and extent of this cleavage are dependent on factors such as pH, temperature, and the presence of specific catalysts or enzymes.
Enzymatic Hydrolysis: The leucyl-leucine dipeptide is a substrate for various peptidases. Leucine aminopeptidases are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides, with a preference for leucine residues. researchgate.net Specific microorganisms have also been shown to process this dipeptide. For instance, whole cells of Streptococcus cremoris Wg2 can hydrolyze leucyl-leucine, a process that is dependent on an energy source (lactose) and is influenced by the cellular proton motive force, particularly the ΔpH component. nih.gov Similarly, cultures of Clostridium butyricum have demonstrated the ability to cleave L-leucyl-L-leucine in a minimal medium. nih.gov
Chemical Stability and Hydrolysis: The stability of the ester bond in prodrugs containing a leucyl-leucine moiety has been investigated. L-leucyl-L-leucine methyl ester (LLOMe) is known to be hydrolyzed within the lysosomes of cells, leading to the formation of the free dipeptide. biologists.com Studies on dipeptide prodrugs of floxuridine have shown that the dipeptide moiety influences the stability of the ester linkage. These prodrugs exhibit shorter half-lives in enzyme-containing media like cell homogenates and plasma compared to simple buffer solutions, indicating that enzyme-catalyzed hydrolysis is the primary degradation pathway. acs.org In another study, various naturally occurring minerals, such as siderite and limonite, were shown to catalyze the hydrolysis of a dipeptide containing L-leucine at elevated temperatures (110 °C). researchgate.net
| System/Condition | Observation | Key Findings | Reference |
|---|---|---|---|
| Streptococcus cremoris Wg2 cells | Hydrolysis of L-leucyl-L-leucine | Activity is dependent on an energy source and the ΔpH component of the proton motive force. | nih.gov |
| Clostridium butyricum cultures | Cleavage of L-leucyl-L-leucine | Demonstrates microbial metabolism of the dipeptide. | nih.gov |
| Lysosomes (HeLa cells) | Hydrolysis of L-leucyl-L-leucine methyl ester (LLOMe) | The ester is hydrolyzed to the free dipeptide, leading to lysosomal membrane permeabilization. | biologists.com |
| Dipeptide prodrugs in plasma/cell homogenates | Enzyme-catalyzed hydrolysis | Prodrugs are significantly less stable in biological media compared to buffer, indicating enzymatic cleavage. | acs.org |
| Mineral-catalyzed hydrolysis (110 °C) | Hydrolysis of D-alanyl-L-leucine | Minerals like siderite and limonite catalyze peptide bond cleavage at high temperatures. | researchgate.net |
Future Directions and Emerging Research Avenues for N Fmoc L Leucyl L Leucine Research
Rational Design of Fmoc-Dipeptide Systems with Tunable Self-Assembly Properties
The ability of Fmoc-dipeptides to self-assemble into nanostructures like fibrils and hydrogels is a cornerstone of their utility. nih.gov Future research will focus on the rational design of these systems to achieve specific, tunable properties. The self-assembly process is driven by a delicate balance of non-covalent interactions, including π-π stacking of the Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions of the amino acid side chains. frontiersin.org For N-Fmoc-L-leucyl-L-leucine, the bulky, hydrophobic isobutyl side chains of the two leucine (B10760876) residues play a significant role in its assembly characteristics.
The rational design approach involves systematically modifying the molecular structure to control the resulting material properties. pnas.org This can be achieved by:
Amino Acid Substitution: Replacing one or both leucine residues with other amino acids (e.g., norleucine) can alter the hydrophobic interactions and packing, thereby changing the stability and morphology of the self-assembled structure. nih.gov
N-terminal Modification: While the Fmoc group is a powerful driver of self-assembly, alternative aromatic capping groups can be explored to modify the π-stacking interactions and, consequently, the mechanical and electronic properties of the resulting materials.
Environmental Triggers: The self-assembly of Fmoc-dipeptides is highly sensitive to environmental conditions such as pH, temperature, and solvent composition. researchgate.netresearchgate.net Future work will aim to design this compound systems that respond to specific triggers, allowing for the "on-demand" formation of hydrogels and other nanostructures.
Research has shown that subtle changes, such as the position and number of methyl groups on the amino acid side chains, can have a marked influence on the morphology of the supramolecular nanostructure and its ability to form a hydrogel. researchgate.net This principle allows for the fine-tuning of properties like stiffness, porosity, and stability in materials derived from this compound.
Table 1: Factors Influencing the Tunable Self-Assembly of Fmoc-Dipeptides
| Design Parameter | Effect on Self-Assembly | Potential Outcome for this compound |
| Amino Acid Side Chain | Modifies hydrophobicity and steric hindrance. researchgate.net | Altering leucine residues could change fiber diameter and hydrogel strength. |
| N-terminal Aromatic Group | Drives π-π stacking interactions. frontiersin.org | Replacing Fmoc could tune the mechanical stiffness and gelation time. |
| pH | Affects the ionization state of the C-terminal carboxyl group. nih.gov | Control over the initiation and dissolution of the self-assembled network. |
| Solvent Composition | Influences hydrophobic interactions and solubility. | Can be used to guide the formation of different polymorphs or morphologies. researchgate.net |
| Temperature | Affects the kinetics and thermodynamics of assembly. chemrxiv.org | Enables the creation of thermo-responsive materials. |
Integration of this compound in Advanced Manufacturing of Peptide Materials
The unique self-assembling properties of this compound make it an excellent candidate for use as a "bio-ink" in advanced manufacturing techniques such as 3D printing and electrospinning. These methods allow for the fabrication of complex, hierarchical structures with controlled architecture.
3D Printing: Three-dimensional printing offers the ability to create bespoke scaffolds and materials layer-by-layer. nih.gov Hydrogels formed from this compound could serve as the base ink. rice.edu The process would involve extruding a solution of the dipeptide, which then self-assembles in situ to form a stable, porous structure. regmednet.com This approach allows for the creation of intricate designs that can mimic the complex architecture of natural tissues. rice.edursc.org The properties of the final printed object, such as mechanical strength and degradation rate, could be controlled by the concentration of the peptide ink and the printing parameters.
Electrospinning: Electrospinning is a technique used to produce nanofibers from a polymer solution. While typically used for long-chain polymers, short, self-assembling peptides are also viable candidates. A solution of this compound in a suitable solvent, such as trifluoroacetic acid (TFA), could be subjected to a high electric field to produce continuous nanofibers. nih.gov These nanofibrous mats have a high surface-area-to-volume ratio, making them suitable for applications in filtration, catalysis, and as scaffolds for cell culture. The alignment and diameter of the fibers can be controlled by adjusting the electrospinning process parameters.
The integration of this compound into these manufacturing processes represents a significant step towards the scalable production of functional peptide-based materials.
Computational Design and Machine Learning Approaches for Predicting Dipeptide Behavior
As the complexity of desired peptide materials increases, experimental trial-and-error approaches become impractical. nih.govacs.org Computational design and machine learning (ML) are emerging as powerful tools to predict and guide the self-assembly of peptides, including this compound. pnas.org
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process at the atomic level. pnas.org These simulations provide insights into the intermolecular interactions that drive the formation of nanostructures, helping researchers understand how changes in the dipeptide sequence or environmental conditions will affect the final assembled state. frontiersin.org For this compound, MD can be used to predict how the Fmoc groups stack and how the leucine side chains pack together, which is crucial for understanding the stability and morphology of the resulting nanofibers.
Machine Learning (ML): ML models can be trained on large datasets of peptide sequences and their observed self-assembly behavior to predict whether a new sequence will form a hydrogel or other desired structure. pnas.orggu.se These models use molecular descriptors—numerical representations of the peptide's chemical features—to learn the complex relationship between structure and function. nih.govarxiv.org By inputting the structure of this compound and its derivatives, ML algorithms could predict properties like gelation concentration, mechanical stiffness, and stability, thereby accelerating the design of new materials. nih.gov
Table 2: Computational and Machine Learning Tools for Dipeptide Research
| Technique | Application | Relevance to this compound |
| Molecular Dynamics (MD) | Simulates the self-assembly process at an atomic scale. nih.gov | Predicts the packing and interactions of molecules, guiding the design of new derivatives with specific properties. |
| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular descriptors with experimental properties. pnas.org | Can be used to build models that predict the hydrogelation ability based on chemical features. |
| Support Vector Machines (SVM) | A classification algorithm used to predict outcomes (e.g., gel vs. no gel). nih.gov | Can rapidly screen potential modifications to this compound for their likelihood of forming stable hydrogels. |
| Deep Neural Networks | Advanced ML models capable of learning complex patterns from large datasets. nih.gov | Can predict the outcome of synthesis reactions or the final properties of the self-assembled material with high accuracy. |
These computational approaches will enable a shift from discovery-based research to a more predictive and design-oriented paradigm for developing materials based on this compound.
Exploration of this compound in Catalytic and Sensing Applications (non-biological)
While much of the research on peptides focuses on biomedical applications, the unique chemical environment within self-assembled peptide nanostructures offers opportunities for non-biological applications in catalysis and chemical sensing.
Catalysis: The organized, repetitive arrangement of functional groups within a self-assembled this compound nanofiber could create microenvironments that catalyze specific chemical reactions. The peptide backbone and side chains can be functionalized with catalytic moieties. The high surface area of these nanofiber networks would provide numerous active sites, potentially leading to highly efficient and selective catalytic materials. Future research could explore the use of these materials in organic synthesis or for environmental remediation.
Sensing: The self-assembly of this compound is sensitive to its environment. This sensitivity can be harnessed for chemical sensing applications. For example, the binding of a target analyte to the peptide nanofibers could disrupt the non-covalent interactions, leading to a measurable change in the material's properties, such as its fluorescence or mechanical strength. Research into the parent dipeptide, L-leucyl-L-leucine, has shown that it can form different crystal packings when binding to various small molecules, suggesting a capacity for selective molecular recognition. rsc.org This principle could be extended to Fmoc-derivatized systems to create responsive materials for detecting pollutants, industrial chemicals, or other target molecules. While some amino acids and their derivatives are known to act as intracellular sensors in biological systems, the challenge lies in translating this sensing capability to robust, non-biological devices. nih.govnih.gov
The exploration of these non-biological applications will open new frontiers for this compound, expanding its utility beyond the biomedical field into advanced materials and chemical technologies.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural integrity of N-Fmoc-L-leucyl-L-leucine?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard for purity assessment. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy should be used for structural validation. For example, ESI-MS can confirm molecular weight, while H/C NMR resolves backbone and side-chain conformations .
Q. How should this compound be stored to prevent degradation during experimental workflows?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the Fmoc group. Thaw aliquots at room temperature before use and avoid repeated freeze-thaw cycles. Purity degradation >5% requires repurification via reverse-phase HPLC .
Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) when using this compound?
- Methodological Answer : The Fmoc group protects the α-amino group during SPPS, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids while minimizing side reactions like racemization. Post-synthesis, the Fmoc group is removed via cleavage cocktails (e.g., TFA/water) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in coupling efficiency when using this compound under varying solvent conditions?
- Methodological Answer : Optimize solvent polarity and activation reagents. For example:
- Polar solvents (DMF/DCM mixtures) : Enhance solubility but may reduce coupling rates due to steric hindrance from the Fmoc group.
- Activation reagents : Use HOBt/DIC for higher efficiency compared to HATU in DMF. Monitor reaction progress via Kaiser test or LC-MS .
Q. What strategies minimize racemization during the incorporation of this compound into peptide chains?
- Methodological Answer :
- Temperature control : Conduct couplings at 0–4°C to reduce epimerization.
- Additives : Use 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.
- Reaction time : Limit activation to 30–60 seconds before resin addition. Post-synthesis, analyze enantiomeric purity via chiral HPLC or Marfey’s reagent .
Q. How should researchers address batch-to-batch variability in this compound purity for reproducible results?
- Methodological Answer :
- Quality control : Request batch-specific Certificates of Analysis (CoA) from suppliers, verifying purity (e.g., >97% by HPLC) and residual solvent levels.
- In-house validation : Perform TLC or H NMR to detect impurities (e.g., Fmoc-OH byproducts). Adjust purification protocols (e.g., gradient elution in HPLC) if variability exceeds ±2% .
Q. What thermodynamic considerations are critical for optimizing reaction conditions in Fmoc-based peptide synthesis?
- Methodological Answer :
- Solubility : Pre-dissolve this compound in DMF with 0.1 M HOBt to prevent aggregation.
- Thermodynamic data : Refer to ion-binding energies (e.g., ΔrG° = 142 kJ/mol for Na adducts) to predict solvent-cation interactions affecting coupling efficiency .
Data Analysis and Contradiction Management
Q. How should conflicting data on this compound stability in different storage conditions be reconciled?
- Methodological Answer :
- Contradiction : recommends -20°C, while other protocols suggest +4°C for short-term storage.
- Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) and compare degradation profiles via HPLC. Use Arrhenius modeling to extrapolate shelf-life under recommended conditions .
Q. What frameworks guide the design of rigorous studies involving this compound?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., peptide sequence), I ntervention (coupling conditions), C omparison (alternative reagents), and O utcome (yield/purity).
- FINER Criteria : Ensure questions are F easible (resources), I nteresting (novelty in SPPS), N ovel (e.g., green solvents), E thical (waste disposal), and R elevant (therapeutic peptide applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
